molecular formula C6H2F11I B1333739 1-Iodo-1H,1H-perfluorohexane CAS No. 335-50-2

1-Iodo-1H,1H-perfluorohexane

Cat. No. B1333739
CAS RN: 335-50-2
M. Wt: 409.97 g/mol
InChI Key: NVPYUCSZZRWYML-UHFFFAOYSA-N
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Description

1-Iodo-1H,1H-perfluorohexane is a compound that falls within the class of perfluoroalkyl iodides, which are characterized by their high fluorine content and the presence of an iodine atom. These compounds are of significant interest in organic synthesis due to their reactivity and potential to introduce perfluoroalkyl groups into various molecular frameworks .

Synthesis Analysis

The synthesis of compounds related to 1-Iodo-1H,1H-perfluorohexane typically involves the oxidation of 1-iodo-1H,1H-perfluoroalkanes with strong oxidizing agents such as trifluoroperacetic acid, followed by treatment with triflic acid and aromatic compounds to yield aryl iodonium salts . Another approach for synthesizing perfluoroalkanes, including those similar to 1-Iodo-1H,1H-perfluorohexane, is the sodium methoxide reduction of 1-iodoperfluoroalkanes . Additionally, perfluoroalkyl iodides can be converted into various functionalized compounds through radical chain reactions, showcasing their versatility in synthetic applications .

Molecular Structure Analysis

The molecular structure of 1-Iodo-1H,1H-perfluorohexane includes a perfluoroalkyl chain, which is highly fluorinated, and an iodine atom at one end of the chain. This structure is pivotal for its reactivity and the ability to form stable iodonium salts with aromatic compounds . The presence of the iodine atom makes it a suitable precursor for further chemical transformations.

Chemical Reactions Analysis

1-Iodo-1H,1H-perfluorohexane and its analogs participate in various chemical reactions. For instance, they can undergo thermolysis to produce perfluoroalkyl triflates and iodobenzene . They are also precursors for the synthesis of difluoroallenes through zinc-promoted elimination reactions , and they can be used to generate hypervalent iodine species that are useful reagents in organic synthesis . Furthermore, these compounds can be involved in radical perfluoroalkylation and nucleophilic cyclization to form cyclic ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-1H,1H-perfluorohexane are influenced by the high fluorine content and the presence of the iodine atom. The perfluoroalkyl chain imparts properties such as high chemical and thermal stability, while the iodine atom contributes to the compound's reactivity. These properties make 1-Iodo-1H,1H-perfluorohexane a valuable intermediate in the synthesis of various fluorinated organic compounds . The synthesis of labeled perfluorohexane using 1-iodoperfluoroalkanes demonstrates the utility of these compounds in creating isotopically labeled molecules for research purposes .

Scientific Research Applications

Non-Covalent Interactions

  • Halogen and Hydrogen Bonding : 1-Iodo-1H,1H-perfluorohexane forms complexes with various hydrogen-bond acceptors, providing insights into the interplay between halogen bonding, hydrogen bonding, and the electrostatics of non-covalent interactions (Cabot & Hunter, 2009).

Material Science Applications

  • Functionalization of Graphite Nanosheets and Carbon Nanotubes : A method for functionalizing graphene and single-walled carbon nanotubes (SWNTs) with perfluorinated alkyl groups using 1-iodo-1H,1H-perfluorohexane has been reported. This enhances their dispersability in certain solvents, offering potential applications in material science (Hamilton et al., 2010).

Chemical Reactions and Interactions

  • Halogen Bonding in Iodo-Perfluoroalkane/Pyridine Mixtures : Studies using coherent anti-Stokes Raman scattering spectroscopy have shown that 1-iodo-perfluorohexane exhibits halogen bonding interactions with pyridine, influencing the vibrational modes of pyridine (Fan et al., 2009).
  • Synthesis of Novel Perfluoroalkyl Compounds : Research into the synthesis of novel perfluoroalkyl-diphenylphosphine compounds involving 1-iodo-perfluorohexane has expanded understanding of reaction mechanisms in different solvents (Vaillard et al., 2004).

Environmental and Industrial Applications

  • Extraction Performance Optimization : Studies on the use of fluorinated hexanes, including 1H-perfluorohexane, as diluents for enhancing the extraction performance of certain compounds, have implications for industrial and environmental applications (Wu et al., 2018).

Advanced Material Synthesis

  • Synthesis of Fluorinated Ionic Liquids : Research has shown that microwave synthesis can be used to create novel fluorinated ionic liquid surfactants from 1-iodo-1H,1H-perfluorohexane, indicating potential applications in advanced material science (Breen et al., 2016).

Safety And Hazards

1-Iodo-1H,1H-perfluorohexane should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPYUCSZZRWYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382053
Record name 1-Iodo-1H,1H-perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-1H,1H-perfluorohexane

CAS RN

335-50-2
Record name 1-Iodo-1H,1H-perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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